2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one
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Overview
Description
2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the thiazole family. Thiazole derivatives are known for their wide range of biological and medicinal properties, including antibacterial, antifungal, anti-inflammatory, and antiviral activities . The unique structure of this compound, which includes both thiazole and pyrimidine rings, makes it a valuable target for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one typically involves the reaction of appropriate thiazole and pyrimidine precursors under specific conditions. One common method involves the condensation of a thiazole derivative with a pyrimidine derivative in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole or pyrimidine rings.
Substitution: The ethylsulfanyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-d]thiazole: Another thiazole derivative with similar structural features and applications in organic electronics.
Pyrano[2,3-d]thiazole: A related compound with a pyran ring fused to the thiazole ring, known for its medicinal properties.
Thiazolo[4,5-b]pyridine: A compound with a pyridine ring fused to the thiazole ring, used in various chemical and biological studies.
Uniqueness
2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one is unique due to its specific combination of thiazole and pyrimidine rings, along with the ethylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
120821-30-9 |
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Molecular Formula |
C7H7N3OS2 |
Molecular Weight |
213.3 g/mol |
IUPAC Name |
2-ethylsulfanyl-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C7H7N3OS2/c1-2-12-7-10-4-5(11)8-3-9-6(4)13-7/h3H,2H2,1H3,(H,8,9,11) |
InChI Key |
AQDOTNOTVRXXQH-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(S1)N=CNC2=O |
Origin of Product |
United States |
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